molecular formula C6H5BF2O2 B125883 3,5-Difluorophenylboronic acid CAS No. 156545-07-2

3,5-Difluorophenylboronic acid

Cat. No. B125883
M. Wt: 157.91 g/mol
InChI Key: QWQBQRYFWNIDOC-UHFFFAOYSA-N
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Patent
US08916718B2

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 100 g of 3,5-difluorobromobenzene in 150 mL of THF was added dropwise at a rate that caused gentle reflux to a mixed solution of 13.85 g of magnesium and 55 mL of THF. After dropwise addition, the mixture was stirred at 40° C. for 1 hour and cooled with ice. Then, a solution prepared by dissolving 64.59 g of trimethoxyborane in 130 mL of THF was slowly added dropwise under ice cooling, followed by stirring at room temperature for 1 hour. Then, 10% hydrochloric acid was added until the reaction system became acidic, and the mixture was stirred at room temperature for 30 minutes. Then, an organic layer was separated from the mixture, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 71.65 g of 3,5-difluorophenylboronic acid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
64.59 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:8])[CH:7]=1.[Mg].C[O:12][B:13](OC)[O:14]C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([B:13]([OH:14])[OH:12])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.85 g
Type
reactant
Smiles
[Mg]
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
64.59 g
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen atmosphere, a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise at a rate that
ADDITION
Type
ADDITION
Details
After dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
Then, a solution prepared
ADDITION
Type
ADDITION
Details
was slowly added dropwise under ice cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, an organic layer was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was subjected to extraction with hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant mixture was dried
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 71.65 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.